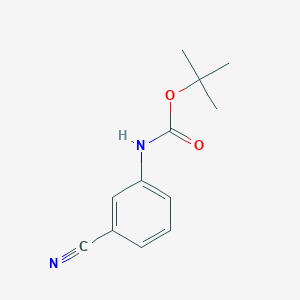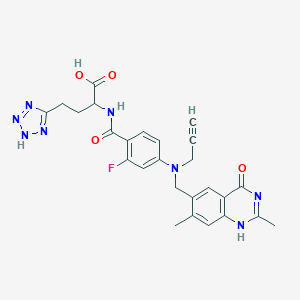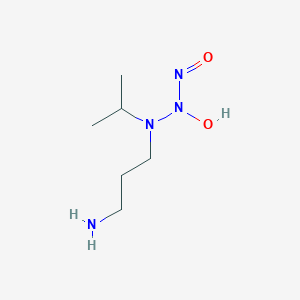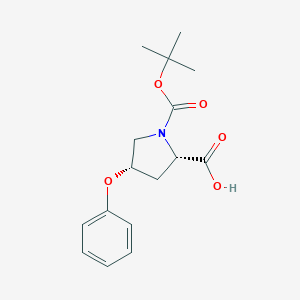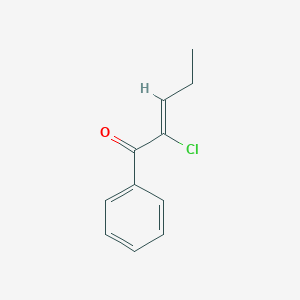
(2Z)-2-Chloro-1-phenylpent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-Chloro-1-phenylpent-2-en-1-one, also known as Claisen-Schmidt condensation product of acetophenone and benzaldehyde, is a key intermediate in the synthesis of various organic compounds. This compound has been widely studied due to its unique chemical structure and potential applications in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of (2Z)-2-Chloro-1-phenylpent-2-en-1-one involves its ability to act as an electrophile in nucleophilic addition reactions. This compound can undergo nucleophilic addition reactions with various nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of organic compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (2Z)-2-Chloro-1-phenylpent-2-en-1-one have not been extensively studied. However, it has been reported to exhibit cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2Z)-2-Chloro-1-phenylpent-2-en-1-one in lab experiments include its ease of synthesis, versatility in organic reactions, and potential applications in the synthesis of various organic compounds. However, its limitations include its potential toxicity and lack of extensive studies on its biochemical and physiological effects.
Orientations Futures
For the study of (2Z)-2-Chloro-1-phenylpent-2-en-1-one include its potential applications in the synthesis of novel organic compounds with unique biological activities. Further studies on its biochemical and physiological effects are also needed to fully understand its potential as an anticancer agent and other therapeutic applications.
In conclusion, (2Z)-2-Chloro-1-phenylpent-2-en-1-one is a key intermediate in the synthesis of various organic compounds and has potential applications in the field of organic chemistry. Further studies are needed to fully understand its potential as an anticancer agent and other therapeutic applications.
Méthodes De Synthèse
The synthesis of (2Z)-2-Chloro-1-phenylpent-2-en-1-one can be achieved through the (2Z)-2-Chloro-1-phenylpent-2-en-1-oneidt condensation reaction between acetophenone and benzaldehyde in the presence of a base catalyst. This reaction generates a β-hydroxyketone intermediate, which undergoes dehydration and subsequent elimination of water to form the final product.
Applications De Recherche Scientifique
(2Z)-2-Chloro-1-phenylpent-2-en-1-one has been extensively studied for its potential applications in organic synthesis. It has been used as a starting material in the synthesis of various organic compounds such as chalcones, flavones, and aurones. These compounds have been found to exhibit a wide range of biological activities including anti-inflammatory, antioxidant, and anticancer properties.
Propriétés
Numéro CAS |
154469-74-6 |
|---|---|
Nom du produit |
(2Z)-2-Chloro-1-phenylpent-2-en-1-one |
Formule moléculaire |
C11H11ClO |
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
(Z)-2-chloro-1-phenylpent-2-en-1-one |
InChI |
InChI=1S/C11H11ClO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-8H,2H2,1H3/b10-6- |
Clé InChI |
IPXJAZBCJGEQBY-POHAHGRESA-N |
SMILES isomérique |
CC/C=C(/C(=O)C1=CC=CC=C1)\Cl |
SMILES |
CCC=C(C(=O)C1=CC=CC=C1)Cl |
SMILES canonique |
CCC=C(C(=O)C1=CC=CC=C1)Cl |
Synonymes |
2-Penten-1-one, 2-chloro-1-phenyl-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



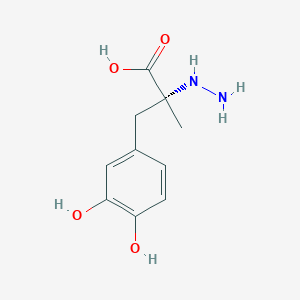
![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)
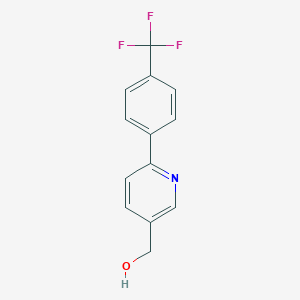
![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)
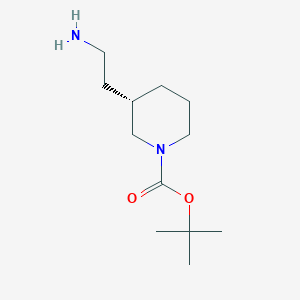
![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)
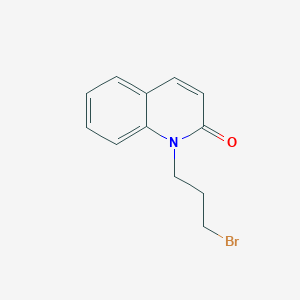
![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)
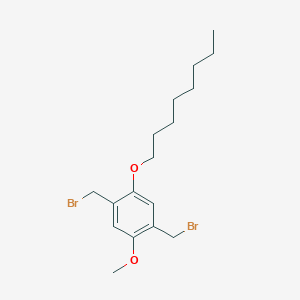
![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)
